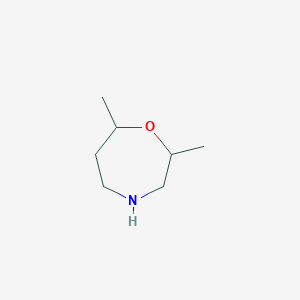
2-(Fmoc-amino)-4-cyclopropylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(Fmoc-amino)-4-ciclopropilbutanoico es un compuesto que presenta un grupo protector fluorenilmetil-oxi-carbonilo (Fmoc) unido a un derivado de aminoácido. El grupo Fmoc se usa ampliamente en la síntesis de péptidos debido a su estabilidad en condiciones ácidas y facilidad de eliminación en condiciones básicas. Este compuesto es particularmente interesante debido a su grupo ciclopropilo, que puede conferir propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(Fmoc-amino)-4-ciclopropilbutanoico típicamente implica la protección del grupo amino con el grupo Fmoc. Un método común implica hacer reaccionar el aminoácido con cloruro de fluorenilmetil-oxi-carbonilo (Fmoc-Cl) en presencia de una base como la diisopropiletilamina (DIPEA). La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperatura ambiente .
Métodos de producción industrial
La producción industrial de aminoácidos protegidos con Fmoc a menudo emplea la síntesis de péptidos en fase sólida (SPPS). Este método permite la producción eficiente y escalable de péptidos y derivados de aminoácidos. El proceso implica anclar el aminoácido a una resina sólida, seguido de la adición secuencial de aminoácidos protegidos con Fmoc .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(Fmoc-amino)-4-ciclopropilbutanoico puede sufrir varias reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Oxidación: KMnO₄, OsO₄, CrO₃ en piridina.
Reducción: H₂/Ni, H₂/Rh, Zn/HCl.
Sustitución: LiAlH₄, NaBH₄, RLi, RMgX.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El ácido 2-(Fmoc-amino)-4-ciclopropilbutanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza en la síntesis de péptidos y como bloque de construcción para moléculas más complejas.
Biología: Se emplea en el estudio de las interacciones proteína-proteína y las interacciones enzima-sustrato.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como agente terapéutico.
Industria: Se utiliza en la producción de productos farmacéuticos y como reactivo en la síntesis química.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(Fmoc-amino)-4-ciclopropilbutanoico implica principalmente su función como grupo protector en la síntesis de péptidos. El grupo Fmoc se introduce para proteger el grupo amino durante el proceso de síntesis y luego se elimina en condiciones básicas, típicamente usando piperidina en DMF . El grupo ciclopropilo puede influir en la reactividad y estabilidad del compuesto, convirtiéndolo en una herramienta valiosa en la química sintética .
Comparación Con Compuestos Similares
Compuestos similares
Ácido Fmoc-2-amino-benzoico: Otro aminoácido protegido con Fmoc con propiedades de grupo protector similares.
Aminoácidos Fmoc-azido: Se utilizan en química de clic y síntesis de péptidos.
Dipéptidos protegidos con Fmoc: Se emplean en la síntesis de cadenas peptídicas más largas.
Singularidad
El ácido 2-(Fmoc-amino)-4-ciclopropilbutanoico es único debido a la presencia del grupo ciclopropilo, que puede conferir propiedades químicas y reactividad distintas en comparación con otros aminoácidos protegidos con Fmoc. Esto lo hace particularmente útil en la síntesis de péptidos con características estructurales y funcionales específicas .
Propiedades
Fórmula molecular |
C22H23NO4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20(12-11-14-9-10-14)23-22(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25) |
Clave InChI |
RFARSMCKSWZMRL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


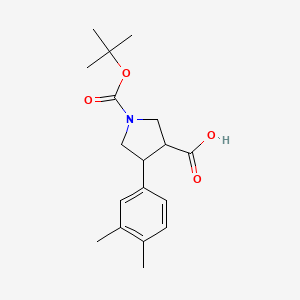


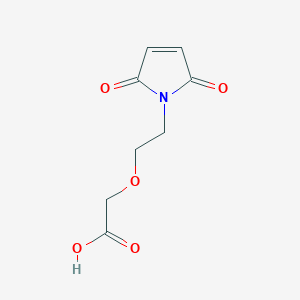
![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)
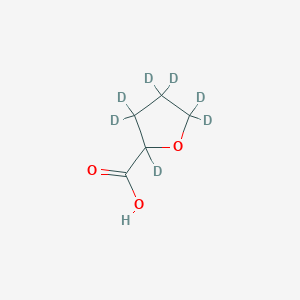
![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)
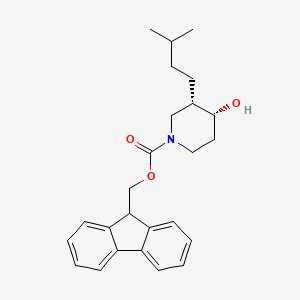
![2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B12309143.png)

![2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B12309150.png)
![2-Oxaspiro[5.5]undecan-5-amine](/img/structure/B12309151.png)
![6-[(Tert-butylamino)methyl]piperidin-2-one](/img/structure/B12309162.png)
